molecular formula C19H18O4 B5722284 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5722284
M. Wt: 310.3 g/mol
InChI Key: FWDGSSFEXLQQMK-UHFFFAOYSA-N
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Description

7-[(2-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a coumarin derivative featuring a 2-methoxybenzyloxy substituent at the 7-position of the chromen-2-one scaffold. The methoxybenzyl group in this compound enhances lipophilicity, which may improve blood-brain barrier permeability, while the dimethyl groups at positions 3 and 4 contribute to steric and electronic modulation of the core structure .

Properties

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-15(8-9-16(12)18)22-11-14-6-4-5-7-17(14)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDGSSFEXLQQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylcoumarin and 2-methoxybenzyl chloride.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 3,4-dimethylcoumarin reacts with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Derivatives
Compound Name Substituent at 7-Position Key Targets Biological Activity/IC50 Reference
7-[(2-Methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one 2-Methoxybenzyloxy MAO-B, AChE Dual inhibitory activity
7-[(1-Benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one 1-Benzylpiperidin-3-ylmethoxy MAO-B, AChE Dual inhibitor (racemic/enantiopure forms)
7-(Ethylsulfonylmethyl)-3,4-dimethyl-2H-chromen-2-one Ethylsulfonylmethyl MAO-A IC50 = 8.9 nM
7-(2-Bromoethoxy)-3,4-dimethyl-2H-chromen-2-one 2-Bromoethoxy Cytotoxicity studies Moderate activity
7-((1-(4-Hydroxybutyl)piperidin-4-yl)methoxy)-3,4-dimethyl-2H-chromen-2-one 4-Hydroxybutylpiperidinylmethoxy Nitric oxide release Enhanced solubility
Key Observations:

Substituent Effects on Enzyme Inhibition :

  • The 2-methoxybenzyloxy group in the target compound likely facilitates π-π interactions with aromatic residues in MAO-B and AChE active sites, contributing to dual inhibitory activity .
  • Piperidinyl derivatives (e.g., 1-benzylpiperidin-3-ylmethoxy) introduce basic nitrogen atoms, enabling hydrogen bonding or ionic interactions with enzyme residues. Enantiopure forms of these compounds show enhanced selectivity, emphasizing stereochemical influence .
  • Sulfonylmethyl groups (e.g., ethylsulfonylmethyl) increase electron-withdrawing effects, correlating with potent MAO-A inhibition (IC50 = 8.9 nM) .

Physicochemical Properties: Hydrophilic substituents (e.g., hydroxybutylpiperidinyl in ) improve aqueous solubility but may reduce CNS penetration compared to the methoxybenzyl group .

Synthetic Accessibility :

  • Methoxybenzyloxy derivatives are synthesized via nucleophilic substitution using 2-methoxybenzyl bromide, yielding moderate-to-high purity .
  • Piperidinyl and sulfonylmethyl analogs require multi-step routes, including reductive amination or oxidation, which may lower scalability .

Computational and Structural Insights

  • 3D-QSAR Models : Studies on MAO inhibitors highlight that bulky substituents at the 7-position (e.g., benzylpiperidinyl) occupy hydrophobic pockets in MAO-B, while smaller groups (e.g., methoxybenzyl) favor interactions with both MAO-B and AChE .
  • Docking Studies : The methoxybenzyl group’s orientation allows simultaneous binding to MAO-B and AChE, supporting its role as a dual-target inhibitor .

Therapeutic Implications

  • Cytotoxicity Trade-offs : Bromoethoxy derivatives () exhibit cytotoxicity, underscoring the need for substituent optimization to balance efficacy and safety .

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